molecular formula C10H20N2O B3111850 2-amino-3-cyclohexyl-N-methylpropanamide CAS No. 1862362-73-9

2-amino-3-cyclohexyl-N-methylpropanamide

Cat. No. B3111850
CAS RN: 1862362-73-9
M. Wt: 184.28 g/mol
InChI Key: XCFBACFYVCYJCG-UHFFFAOYSA-N
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Description

2-amino-3-cyclohexyl-N-methylpropanamide is a chemical compound with the molecular formula C10H20N2O . It is also known as Cyclohexanepropanamide .


Molecular Structure Analysis

The molecular structure of 2-amino-3-cyclohexyl-N-methylpropanamide contains a total of 33 bonds, including 13 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

2-amino-3-cyclohexyl-N-methylpropanamide has a molecular weight of 184.28 . It is an off-white solid . The compound should be stored at temperatures between 0-8°C .

Scientific Research Applications

Chemistry and Pharmacology of Synthetic Opioids

Research has detailed the chemistry and pharmacology of novel synthetic opioid receptor agonists, particularly focusing on N-substituted benzamides and acetamides developed in the past. These compounds, including U-drugs and 4-aminocyclohexanols, have shown significant impact on drug markets due to their psychoactive effects. The study emphasizes the importance of international early warning systems in tracking emerging psychoactive substances and recommends pre-emptive research to ensure early detection in toxicological samples. Understanding the stereochemistry of these compounds is crucial due to its significant effect on potency, highlighting the need for detection methods to consider configuration determination (Sharma et al., 2018).

Acrylamide in Food Processing

Acrylamide, a synthetic monomer with a broad range of industrial applications, including polymer production, has been extensively investigated due to its presence in heat-treated foods and potential health risks. Research has focused on its formation during food processing, particularly through the Maillard reaction, and strategies to mitigate its presence in foods. This review outlines analytical and mechanistic aspects of acrylamide formation and summarizes progress made by the food industry in mitigating its formation, emphasizing the role of food composition and processing conditions (Taeymans et al., 2004).

Environmental and Health Impact Assessments

The review on the environmental and health impacts of acrylamide in foods addresses its distribution, consumer exposure, and risk assessment. It discusses the challenges in reducing acrylamide content while maintaining food quality and safety. This research underscores the importance of understanding acrylamide's toxicological profile and developing effective strategies for reducing its dietary burden (Pedreschi, Mariotti, & Granby, 2014).

Advanced Polymeric Materials

The exploration of amino acid-based polymers for biomedical applications highlights the potential of poly(amino acid)s, such as poly(L-lysine) and poly(L-glutamic acid), in creating biocompatible and biodegradable materials. These polymers, including dendrimers and hyperbranched structures, offer promising platforms for drug and gene delivery systems due to their unique structural properties and functional versatility. This review emphasizes the need for further research into the synthesis, characterization, and application of these polymers in various biomedical contexts (Thompson & Scholz, 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-amino-3-cyclohexyl-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-12-10(13)9(11)7-8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFBACFYVCYJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-cyclohexyl-N-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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